N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine is a synthetic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine typically involves the reaction of 2-oxo-4-propyl-2H-chromen-7-ol with an appropriate acylating agent, followed by coupling with L-methionine. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine undergoes various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.
Substitution: The methionine side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation, thereby exerting its biological effects. The methionine side chain may also play a role in modulating the compound’s activity by interacting with cellular proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
- 4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
Uniqueness
N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine stands out due to its unique combination of a chromene moiety and an L-methionine side chain. This structural feature imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .
Properties
Molecular Formula |
C19H23NO6S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C19H23NO6S/c1-3-4-12-9-18(22)26-16-10-13(5-6-14(12)16)25-11-17(21)20-15(19(23)24)7-8-27-2/h5-6,9-10,15H,3-4,7-8,11H2,1-2H3,(H,20,21)(H,23,24)/t15-/m0/s1 |
InChI Key |
YTSTYYQIWXCLLB-HNNXBMFYSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.